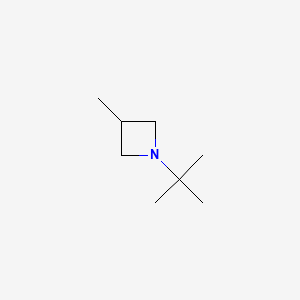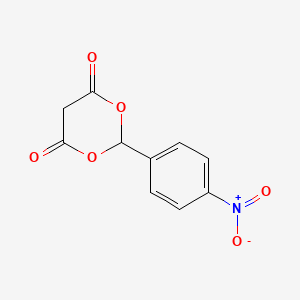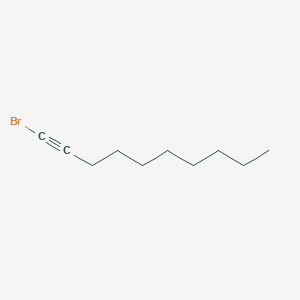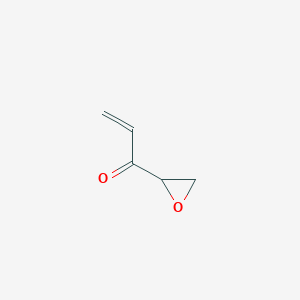
4-Hydroxy-8-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-8-methyl-2-oxo- is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is a derivative of coumarin, a naturally occurring substance found in many plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-8-methyl-2-oxo- typically involves the reaction of salicylaldehyde with alkyl cyanoacetates. This reaction is carried out under basic conditions, often using ammonium acetate as a catalyst . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzopyran ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as using environmentally benign solvents and catalysts, is becoming more common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-8-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions include substituted benzopyrans, quinones, and alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-8-methyl-2-oxo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential anti-microbial and anti-cancer properties.
Medicine: Investigated for its anti-inflammatory and anti-viral activities.
Industry: Utilized in the synthesis of dyes, perfumes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-8-methyl-2-oxo- involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase, which plays a role in inflammation . The compound also interacts with DNA, leading to its potential use as an anti-cancer agent . Additionally, it can disrupt microbial cell membranes, contributing to its anti-microbial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: A naturally occurring benzopyran with similar biological activities.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant.
Dicoumarol: Another coumarin derivative with anticoagulant properties.
Uniqueness
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-8-methyl-2-oxo- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its nitrile group enhances its ability to interact with various biological targets, making it a valuable compound for medicinal chemistry research .
Eigenschaften
CAS-Nummer |
58138-71-9 |
|---|---|
Molekularformel |
C11H7NO3 |
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
4-hydroxy-8-methyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H7NO3/c1-6-3-2-4-7-9(13)8(5-12)11(14)15-10(6)7/h2-4,13H,1H3 |
InChI-Schlüssel |
NZQPOZVUNCLXTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)O2)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)



![2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate](/img/structure/B14624890.png)

![1-(Pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14624896.png)

